molecular formula C17H20ClN3O3 B1663184 Azasetron hydrochloride CAS No. 123040-69-7

Azasetron hydrochloride

Katalognummer: B1663184
CAS-Nummer: 123040-69-7
Molekulargewicht: 349.8 g/mol
InChI-Schlüssel: WUKZPHOXUVCQOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azasetron ist eine chemische Verbindung, die hauptsächlich als Antiemetikum eingesetzt wird, d.h. sie hilft, Übelkeit und Erbrechen zu verhindern. Es wirkt als selektiver Antagonist des 5-Hydroxytryptamin-3-Rezeptors (5-HT3), der am Brechreflex beteiligt ist. Azasetron ist besonders wirksam bei der Behandlung von durch Chemotherapie induzierter Übelkeit und Erbrechen, wie z.B. durch Cisplatin-Chemotherapie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Azasetronhydrochlorid kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Eine Methode beinhaltet die Reaktion von 6-Chlor-4-methyl-3-oxo-1,4-benzoxazin-8-carbonsäure mit 1-Azabicyclo[2.2.2]octan in Gegenwart eines Kupplungsgitters. Das resultierende Produkt wird dann gereinigt und in sein Hydrochloridsalz umgewandelt .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Azasetronhydrochlorid hergestellt, indem Injektionswasser zu einem Dosiertank gegeben wird, gefolgt von der Zugabe von Natriumchlorid, Milchsäure, L-Arginin und Azasetronhydrochlorid in bestimmten Mengen. Das Gemisch wird unter Rühren gelöst, der pH-Wert auf 3,8-4,2 eingestellt und die Temperatur zwischen 50 und 60 Grad Celsius gehalten. Die Lösung wird einer Wärme-Preservierung mit Aktivkohle unterzogen, gefolgt von Entkarbonisierung, Filtration, Abkühlung auf Raumtemperatur, Feinfiltration, Stickstofffüllung und Abfüllung .

Analyse Chemischer Reaktionen

Synthetic Reactions

The synthesis of azasetron hydrochloride involves sequential transformations optimized for industrial scalability. Key steps include:

Methylation

Reactants : 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester + dimethyl sulfate
Conditions :

  • Solvent: DMF

  • Temperature: Room temperature

  • Catalyst: NaOH
    Outcome : Yields 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester with >90% purity .

Hydrolysis

Reactants : Methyl ester intermediate + NaOH
Conditions :

  • Solvent: Ethanol-water (1:1–1.5:1 v/v)

  • Temperature: 55–65°C

  • Duration: 2–3 hours
    Outcome : Generates 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid .

Activation and Aminolysis

Reactants : Carboxylic acid intermediate + 3-aminoquinuclidine dihydrochloride
Conditions :

  • Activation agent: N-hydroxysuccinimide (NHS) or TBTU

  • Solvent: Dichloromethane or ethyl acetate

  • Temperature: 0–10°C

  • Base: Triethylamine
    Outcome : Forms azasetron free base , which is subsequently salified with HCl to yield the hydrochloride salt .

Table 1: Synthesis Optimization

StepYield (%)Purity (%)Key Improvement vs. Prior Art
Methylation>90>98Avoids thionyl chloride
Hydrolysis95–98>99Shorter reaction time
Aminolysis70–75>98TBTU reduces byproducts

Degradation Reactions

This compound exhibits instability under specific conditions, necessitating controlled storage:

Photodegradation

Conditions :

  • Light: Exposure to room light (25°C)

  • Solvent: 0.9% NaCl
    Findings :

  • >50% degradation within 4 hours (color change to pink).

  • >70% loss after 24 hours .
    Mechanism : Likely oxidation or structural isomerization triggered by UV/visible light.

Thermal Degradation

Conditions :

  • Temperature: 25°C (protected from light)

  • Solvent: 0.9% NaCl or 5% glucose
    Findings :

  • <3% degradation over 48 hours .

  • Stable at 4°C for 14 days .

Table 2: Stability Profile in Sodium Chloride

ConditionTime (hr)Remaining Azasetron (%)pH Change
25°C, light-exposed448.2 ± 1.56.8 → 6.3
25°C, light-protected4897.1 ± 0.86.8 → 5.9
4°C, light-protected33698.5 ± 0.66.8 → 6.1

High-Performance Liquid Chromatography (HPLC)

  • Column : Phenomenex C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase : Acetonitrile/KH2PO4 buffer/triethylamine (25:74:1 v/v; pH 4.0)

  • Detection : 302 nm (azasetron), 241 nm (dexamethasone) .

  • Retention Times : 4.5 min (azasetron), 10.7 min (dexamethasone) .

Degradation Product Identification

Forced degradation studies under acidic (1N HCl), alkaline (1N NaOH), and oxidative (3% H2O2) conditions revealed:

  • Acid/Base Hydrolysis : Cleavage of the amide bond, generating 6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxylic acid and 3-aminoquinuclidine .

  • Oxidation : Formation of N-oxide derivatives (unidentified due to lack of reference standards) .

Industrial-Scale Reaction Considerations

  • Solvent Selection : Ethanol-water mixtures reduce environmental impact vs. chloroform .

  • Waste Management : TBTU condensing agent minimizes DCU byproducts compared to DCC .

  • Process Efficiency : Recrystallization in ethyl acetate achieves >99% purity .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)
Azasetron is predominantly utilized for the prevention of CINV, especially associated with cisplatin-based chemotherapy. It has been shown to effectively reduce the incidence of both acute and delayed nausea and vomiting in patients undergoing cancer treatment. A study comparing azasetron with ondansetron revealed that while azasetron was effective, it did not demonstrate non-inferiority to ondansetron in controlling delayed CINV .

Postoperative Nausea and Vomiting (PONV)
In addition to its use in oncology, azasetron is also employed to prevent PONV. It has been evaluated against standard treatments like metoclopramide and has shown promising results in reducing postoperative nausea without significant adverse effects .

Pharmacological Profile

Azasetron acts by blocking the 5-HT3 receptors located in the central nervous system (CNS) and gastrointestinal tract, which are implicated in the vomiting reflex. Its pharmacological properties make it a valuable tool in settings where nausea and vomiting are prevalent.

Pharmacological Target Mechanism Clinical Use
5-HT3 Receptor AntagonistInhibition of serotonin actionCINV, PONV

Efficacy Studies

Several studies have highlighted the efficacy of azasetron compared to other antiemetics:

  • A clinical evaluation demonstrated a response rate of 97% for azasetron in patients undergoing transcatheter arterial chemoembolization for hepatocellular carcinoma, significantly higher than control groups receiving traditional antiemetics .
  • A multicenter study indicated that azasetron was well-tolerated among patients with chronic liver diseases, showing no significant side effects related to its administration .

Safety Profile

Azasetron has a favorable safety profile, with common adverse effects including constipation and hiccups, which are generally mild . In clinical trials, it has been noted that there were no unexpected drug-related adverse events reported during treatment periods .

Emerging Research and Future Directions

Recent investigations into azasetron's potential beyond traditional applications include its antimitogenic properties against cancer cell lines and its preclinical testing for treating cocaine abuse . These findings open avenues for further research into its broader therapeutic applications.

Case Study 1: Efficacy in Hepatocellular Carcinoma

In a cohort of 32 patients treated with azasetron during chemoembolization procedures, the drug achieved a complete response rate of 66%, showcasing its effectiveness in severe cases where conventional treatments may falter .

Case Study 2: Comparison with Ondansetron

A randomized trial involving 200 patients assessed azasetron against ondansetron for CINV prevention. While azasetron was effective, it fell short of demonstrating non-inferiority compared to ondansetron for delayed nausea control .

Wirkmechanismus

Azasetron exerts its effects by selectively and competitively binding to 5-HT3 receptors, thereby blocking the serotonin binding site. This inhibition of 5-HT3 receptors prevents the activation of the vomiting reflex, making azasetron effective in managing nausea and vomiting .

Vergleich Mit ähnlichen Verbindungen

Azasetron ist im Vergleich zu anderen 5-HT3-Rezeptorantagonisten aufgrund seiner spezifischen chemischen Struktur und hohen Selektivität einzigartig. Zu ähnlichen Verbindungen gehören:

    Ondansetron: Ein weiterer 5-HT3-Rezeptorantagonist, der zur Vorbeugung von Übelkeit und Erbrechen eingesetzt wird.

    Granisetron: Ähnlich wie Azasetron wird es zur Behandlung von durch Chemotherapie induzierter Übelkeit und Erbrechen eingesetzt.

    Dolasetron: Auch ein 5-HT3-Rezeptorantagonist mit ähnlichen Anwendungen.

Azasetron zeichnet sich durch seine hohe Selektivität und Wirksamkeit bei der Vorbeugung von Übelkeit und Erbrechen aus, was es zu einer wertvollen Verbindung in der medizinischen und pharmazeutischen Forschung macht .

Biologische Aktivität

Azasetron hydrochloride is a potent antiemetic drug primarily utilized for the prevention of nausea and vomiting associated with cancer chemotherapy and postoperative settings. As a selective antagonist of the 5-HT3 serotonin receptor, azasetron exhibits significant biological activity that has been investigated through various studies and clinical trials.

Azasetron is classified as a benzamide derivative, differing structurally from other 5-HT3 receptor antagonists. It selectively and competitively binds to the 5-HT3 receptors, blocking serotonin from binding and thus inhibiting the receptor's activity. This mechanism is crucial in mitigating nausea and vomiting, particularly in patients undergoing chemotherapy.

  • Chemical Formula : C17_{17}H21_{21}ClN2_{2}O3_{3}
  • IC50_{50} : Approximately 4.9×10104.9\times 10^{-10} M
  • Half-life : Approximately 5.4 hours
  • Bioavailability : About 90% when administered orally

Pharmacokinetics

Azasetron is primarily administered orally or intravenously, achieving high bioavailability due to its absorption mechanisms in the small intestine. The drug is excreted mostly unchanged in urine, indicating minimal metabolism prior to excretion.

Case Studies and Clinical Trials

  • Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV) :
    • A study comparing azasetron with ondansetron demonstrated that azasetron had a complete response (CR) rate of 59% compared to ondansetron's 73% among chemotherapy-naïve patients. The statistical analysis indicated no significant differences in efficacy between the two drugs (p-value > 0.05) .
    ParameterAzasetron (n=131)Ondansetron (n=134)p-value
    Complete Response Rate59%73%0.054
    Degree of Nausea (Day 1)0.5 ± 0.70.4 ± 0.70.627
    Adverse Events (Grade ≥1)Constipation: 3Constipation: 01.000
  • Combination Therapy with Dexamethasone :
    • Research on the stability of azasetron mixed with dexamethasone showed that this combination remains stable for up to 14 days under specific storage conditions, providing a reliable option for antiemetic therapy in clinical settings .

Safety Profile

Azasetron has been shown to have a favorable safety profile, with mild adverse effects reported in clinical trials, including constipation and hiccups, which were not significantly different from those observed with other antiemetics like ondansetron .

Research Findings

Recent studies have highlighted additional biological activities of azasetron beyond its antiemetic properties:

  • Antimitogenic Effects : Azasetron has demonstrated potent antimitogenic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
  • Apoptotic Activity : The compound has been shown to induce apoptosis in certain cancer cells, which may enhance its efficacy as part of combination therapies .

Eigenschaften

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKZPHOXUVCQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045651
Record name Azasetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123040-69-7
Record name Azasetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azasetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azasetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZASETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azasetron hydrochloride
Reactant of Route 2
Reactant of Route 2
Azasetron hydrochloride
Reactant of Route 3
Azasetron hydrochloride
Reactant of Route 4
Reactant of Route 4
Azasetron hydrochloride
Reactant of Route 5
Reactant of Route 5
Azasetron hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Azasetron hydrochloride
Customer
Q & A

A: Azasetron Hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine3 (5-HT3) receptor. [] Antineoplastic drugs can stimulate the release of serotonin from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT3 receptors on vagal afferent nerve terminals, sending signals to the area postrema and the vomiting center in the brain, ultimately leading to nausea and vomiting. [] By competitively blocking serotonin at these receptors, this compound effectively disrupts this pathway, preventing nausea and vomiting.

A: The molecular formula of this compound is C19H24ClN3O3, and its molecular weight is 377.87 g/mol. []

A: Yes, the structure of this compound has been confirmed using spectroscopic techniques such as IR, 1HNMR, and mass spectrometry (MS). []

ANone: This section is not applicable as the provided research papers do not discuss any catalytic properties or applications of this compound.

ANone: This section is not applicable as the provided research papers do not delve into computational chemistry or modeling aspects of this compound.

ANone: This section is not applicable as the provided research papers do not offer specific insights into how modifications to the structure of this compound affect its activity, potency, or selectivity.

A: Yes, this compound is available in various formulations, including injections and suppositories. [, , ] One study investigated a rectal suppository formulation, finding that it led to faster and greater absorption compared to oral administration in rabbits. [] Another study explored a glucose injection formulation containing 0.1g this compound, 40-50g glucose, and 0-20mg sodium hydrogen sulfite per 1000ml. []

ANone: This section is not applicable as the provided research papers do not discuss SHE regulations related to this compound.

A: this compound is absorbed primarily from the small intestine. [] Following oral administration, it achieves peak plasma concentrations within 0.6 hours. [] It is rapidly distributed to various tissues, with high concentrations observed in the gut, urinary bladder, liver, pituitary gland, kidney, submaxillary gland, pancreas, and lungs. []

A: The terminal half-life (t1/2) of this compound ranges from 6.7 to 8.0 hours after oral administration of 0.4, 2, and 10 mg/kg doses in rats. [] No significant dose-related differences in half-life were observed. []

A: this compound is extensively metabolized in the liver. [] The primary metabolic pathways involve N-oxidation of the azabicyclooctane ring, N-demethylation, and hydroxylation of the benzene ring. [] Excretion occurs primarily through urine and bile, with biliary excretion subject to enterohepatic circulation. [] Approximately 96% of the administered dose is excreted within 48 hours. []

A: Yes, studies have revealed species and sex differences in this compound metabolism. Dog liver microsomes exhibited a higher rate of N-oxidation of the azabicyclooctane ring compared to rat liver microsomes. [] Additionally, male rats showed higher N-demethylation activity compared to female rats, potentially explaining sex differences in excretion patterns. []

A: Research suggests that this compound displays non-linear pharmacokinetic behavior, primarily attributed to the saturation of its metabolic capacity in the liver. []

A: this compound displays high affinity for 5-HT3 receptors, particularly in the gastrointestinal tract. [] It competitively inhibits the binding of serotonin to these receptors, preventing the activation of downstream signaling pathways involved in nausea and vomiting. [, ]

A: this compound has demonstrated significant efficacy in preventing CINV in both clinical trials and retrospective studies. [, , , , , , , ] Studies have shown high response rates in reducing both acute and delayed nausea and vomiting associated with various chemotherapy regimens, including cisplatin-based regimens. [, , , , , , , ]

A: Clinical trials and retrospective studies have compared this compound to other antiemetics, such as Ondansetron, Granisetron, and Metoclopramide. [, , , , ] Results indicate comparable or even superior efficacy in preventing CINV with a potentially more favorable side effect profile. [, , , , ]

ANone: This section is not applicable as the provided research papers do not discuss any known resistance mechanisms or cross-resistance related to this compound.

ANone: This section is not applicable as the provided research papers do not focus on specific drug delivery or targeting strategies for this compound.

ANone: This section is not applicable as the provided research papers do not discuss any biomarkers or diagnostic tools related to this compound efficacy or treatment monitoring.

A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for quantifying this compound in various matrices, including pharmaceutical formulations, plasma, and urine. [, , , , , ]

A: Yes, besides HPLC, researchers have explored other techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis coupled with Electrochemical Luminescence (CE-ECL). [, ] These techniques offer increased sensitivity and selectivity, particularly valuable for pharmacokinetic studies. [, ]

A: GC, specifically headspace GC, is a valuable tool for determining volatile organic impurities in this compound during its synthesis. [] This method helps ensure the purity and safety of the final drug product. []

ANone: This section is not applicable as the provided research papers do not include information regarding the environmental impact or degradation of this compound.

A: Analytical methods used for quantifying this compound undergo rigorous validation to ensure accuracy, precision, and specificity. [, , , , , , , , ] Validation parameters typically include linearity, range, accuracy, precision, sensitivity, specificity, and robustness. [, , , , , , , , ] These validation procedures ensure the reliability and reproducibility of analytical data.

ANone: These sections are not covered in the provided research papers as they primarily focus on the pharmacological properties, analytical methods, and clinical efficacy of this compound.

A: Yes, several other 5-HT3 receptor antagonists, such as Ondansetron, Granisetron, Tropisetron, and Ramosetron, are available for managing CINV. [, ] The choice of antiemetic often depends on the specific chemotherapy regimen, patient factors, and cost considerations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.